

Comparative Analysis of 6-Chloropyridin-3amine Analogs in Kinase Inhibition

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Compound of Interest		
Compound Name:	6-Chloropyridine-3-sulfonamide	
Cat. No.:	B041605	Get Quote

The 6-chloropyridin-3-amine scaffold is a foundational structure in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1][2] Its structure is advantageous as the 3-amino group can form crucial hydrogen bonds with the kinase hinge region, while the chlorine atom at the 6-position serves as a versatile point for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][3] This guide offers a comparative overview of various analogs derived from this core, presenting quantitative data on their inhibitory activities, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile of Analogs

The biological activity of 6-chloropyridin-3-amine analogs is significantly influenced by substitutions at the 3-amino and 5-positions of the pyridine ring.[1] The following table summarizes representative data from various studies, illustrating how structural modifications impact kinase inhibition. While data on simple N-substituted 6-chloropyridin-3-amines is limited, structure-activity relationships (SAR) can be inferred from more complex heterocyclic systems that incorporate this key pharmacophore.[1]



Compound ID	Core Structure	R1 (Substitutio n at 3- amino position)	R2 (Substitutio n at 5- position)	Target Kinase	IC50 (nM)
A-1	6- Chloropyridin -3-amine	-Н	-Н	Baseline	-
A-2	Pyrido[2,3- d]pyrimidine	2,4- Dichlorophen yl	-Н	PDGFr	>10,000
A-3	Pyrido[2,3- d]pyrimidine	2,4- Dichlorophen yl with basic side chain	-Н	PDGFr	9
B-1	3- Aminopyridin- 2-one	-Н	Pyridin-4-yl	MPS1	15,000
B-2	3- Aminopyridin- 2-one	Benzamide	Pyridin-4-yl	MPS1	1,000
C-1	6- Aminopyridin e moiety	Thiazole- triazine	-Н	GSK-3β	770
C-2	6- Aminopyridin e moiety	Thiazole- triazine	-Н	CK-1δ	570
D-1	Pyrazolo[3,4- b]pyridine derivative	Varied substitutions	Varied substitutions	TRKA	293
D-2	Pyrazolo[3,4- b]pyridine	Varied substitutions	Varied substitutions	TRKA	56



derivative

Data inferred from studies on related heterocyclic systems.[1][4]

Key SAR Insights:

- Substitution at the 3-Amino Group: This position is critical for interaction with the kinase hinge. The addition of side chains, especially basic ones, can dramatically increase potency, as seen in the pyrido[2,3-d]pyrimidine analogs (A-3 vs. A-2).[1]
- Substitution at the 5-Position: This solvent-exposed position is ideal for modifications aimed at improving selectivity and physicochemical properties.[1] For the 3-aminopyridin-2-one series, introducing a pyridin-4-yl group was essential for initial MPS1 inhibitory activity.[1]

Experimental Protocols

A robust and reproducible in vitro kinase assay is essential for determining the potency of inhibitor candidates. Below is a detailed protocol for a common luminescence-based kinase assay.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general method for measuring the activity of a target kinase and the inhibitory potential of test compounds.

- 1. Materials:
- Purified recombinant target kinase
- Kinase-specific peptide substrate
- · Adenosine Triphosphate (ATP) of high purity
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]
- Test compounds (serially diluted in 100% DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)



- 384-well white opaque assay plates
- Luminometer plate reader
- 2. Reagent Preparation:
- Test Compounds: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.[1]
- 2X Kinase/Substrate Solution: Dilute the kinase and its specific substrate in the assay buffer to twice the final desired concentration.
- 2X ATP Solution: Prepare an ATP solution in the assay buffer at twice the final desired concentration. The optimal ATP concentration is typically near the Michaelis constant (Km) for the specific kinase.[1]
- 3. Assay Procedure:
- Compound Plating: Add 1 μ L of the serially diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[1]
- Kinase/Substrate Addition: Add 2 μL of the 2X kinase/substrate solution to each well.
- Initiation of Reaction: To start the kinase reaction, add 2 μL of the 2X ATP solution to each well.[1]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
- Termination and ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.



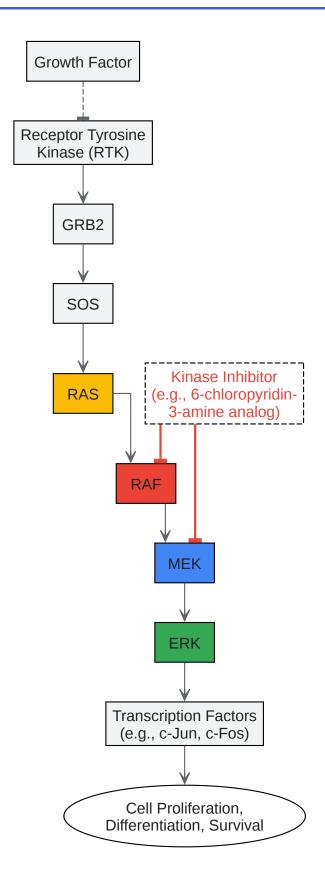
- Signal Measurement: Measure the luminescence signal using a plate reader. The signal
 intensity is directly proportional to the amount of ADP generated and thus reflects the kinase
 activity.
- 4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

Visual diagrams are provided below to illustrate a key signaling pathway targeted by these inhibitors, the general workflow for their evaluation, and the structure-activity relationships that guide their design.





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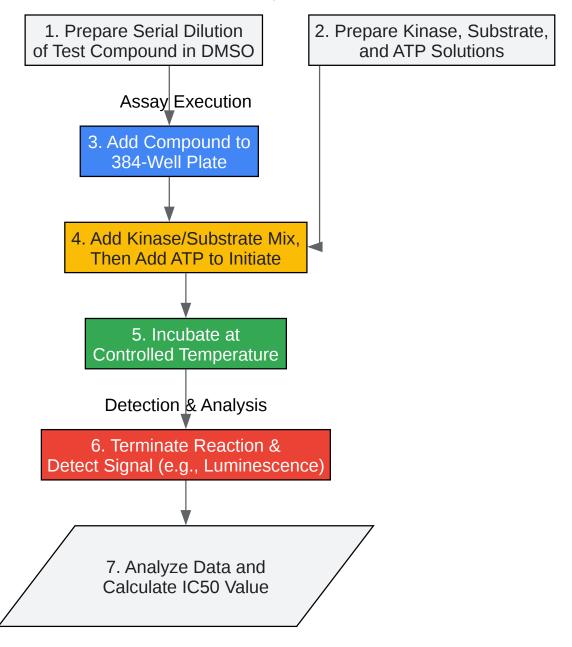




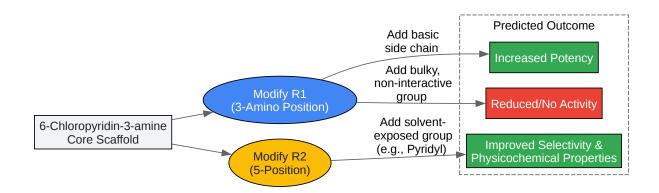
Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes often targeted by kinase inhibitors.



Preparation







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